REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[SH:11].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20](OC)=[O:21]>CN(C=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:20](=[O:21])[CH2:19][S:11][C:3]=2[CH:4]=1)([O-:10])=[O:9] |f:1.2.3|
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Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])S
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Name
|
|
Quantity
|
115.93 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15.88 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is quenched with ice and water (50 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NC(CS2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.69 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |